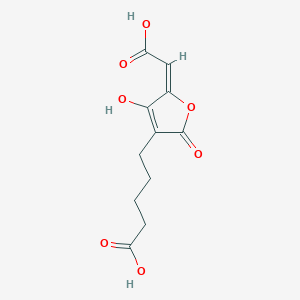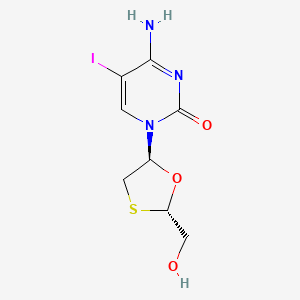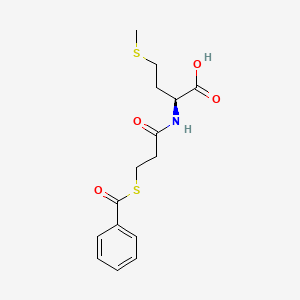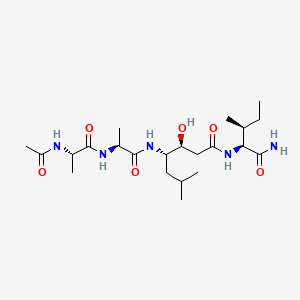
Acetamide, N-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinyl)-N-methyl- is a complex organic compound characterized by its unique molecular structure. This compound is part of a class of chemicals known for their diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinyl)-N-methyl- typically involves multiple steps, starting with the preparation of the dibenzo(a,d)cycloheptene core. This core is then functionalized with azetidinyl and methyl groups through a series of chemical reactions. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .
Applications De Recherche Scientifique
Acetamide, N-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinyl)-N-methyl- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Acetamide, N-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinyl)-N-methyl- involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, receptor binding, and signal transduction. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)acetamide
- 5-Phenyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ol
- 5-Phenyl-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylamine
Uniqueness
What sets Acetamide, N-(1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-azetidinyl)-N-methyl- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Propriétés
Numéro CAS |
61450-45-1 |
|---|---|
Formule moléculaire |
C21H24N2O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-methyl-N-[1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C21H24N2O/c1-15(24)22(2)18-13-23(14-18)21-19-9-5-3-7-16(19)11-12-17-8-4-6-10-20(17)21/h3-10,18,21H,11-14H2,1-2H3 |
Clé InChI |
NSJHAKVDHUEIJB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1CN(C1)C2C3=CC=CC=C3CCC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


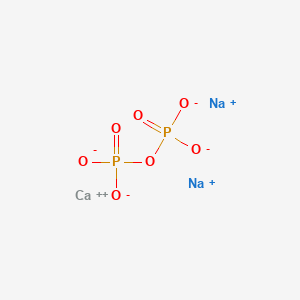

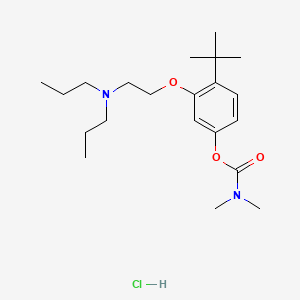
![(1R,2S,3S,7S,8S,13R)-3,5,6,6,7-pentachloro-12-oxahexacyclo[6.5.0.02,10.03,7.05,9.011,13]tridecan-4-one](/img/structure/B12752000.png)
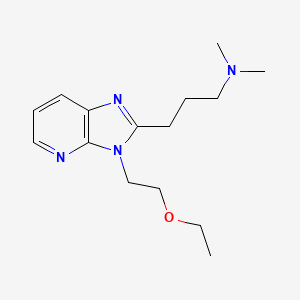
![8-(2,3,4-trimethoxyphenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12752011.png)
